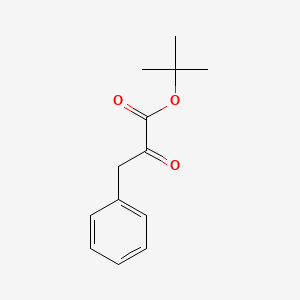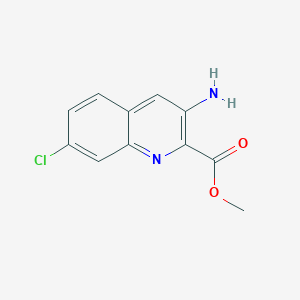![molecular formula C11H9F3O3 B13678162 Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate: is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
- Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]butanoate
Comparison: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
WIIODSYOAAATGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)
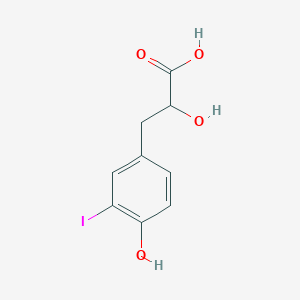

![Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
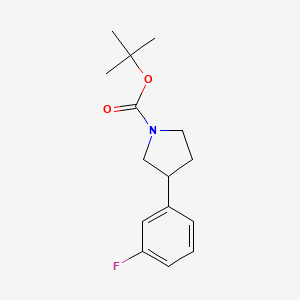
![4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)

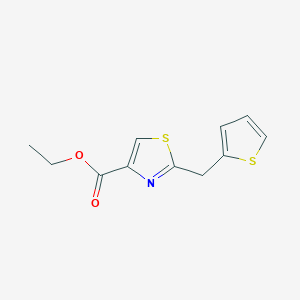
![8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)

